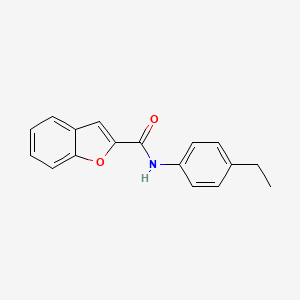

![molecular formula C15H19FN4O2S B5507263 1-(4-氟苯基)-N-(5,6,7,8-四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基甲基)甲磺酰胺](/img/structure/B5507263.png)

1-(4-氟苯基)-N-(5,6,7,8-四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基甲基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolodiazepine derivatives typically involves multistep reactions, starting from accessible precursors like 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. A regioselective strategy is often developed for synthesizing the desired compounds, where intermediates like ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates are treated with amines resulting in oxirane ring-opening and direct cyclization, yielding pyrazolo[1,5-a][1,4]diazepin-4-ones (Dzedulionytė et al., 2022).

Molecular Structure Analysis

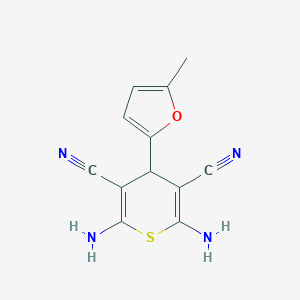

The molecular structure of pyrazolodiazepine derivatives is characterized by a reduced pyridine ring adopting a half-chair conformation. The orientation of substituents like the methylsulfonyl group plays a significant role in the molecular conformation, which can influence the compound's biological activity. Compounds may exhibit different molecular conformations based on the relative orientation of substituents, contributing to their distinct physical and chemical properties (Sagar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of pyrazolodiazepine derivatives can be influenced by various functional groups attached to the core structure. For instance, the presence of a methanesulfonamide group significantly affects the compound's reactivity towards nucleophiles, leading to the formation of new derivatives through nucleophilic substitution reactions. These chemical transformations are crucial for modifying the compound's biological activity and optimizing its pharmacological profile (Ledenyova et al., 2016).

Physical Properties Analysis

The physical properties of pyrazolodiazepine derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular conformation and the presence of specific functional groups. These properties are essential for understanding the compound's behavior in biological systems and its formulation into potential therapeutic agents. Crystallization studies can provide insights into the material's suitability for structure determination by single-crystal diffraction, facilitating further molecular analysis (Kariuki et al., 2021).

科学研究应用

化学合成和结构分析

1-(4-氟苯基)-N-(5,6,7,8-四氢-4H-吡唑并[1,5-a][1,4]二氮杂卓-2-基甲基)甲磺酰胺属于一类探索用于各种应用的化合物,包括抗焦虑、抗惊厥、抗炎以及作为新型化学结构合成中的潜在试剂。该化合物的合成及其衍生物为探索具有特定性质的新型治疗剂和材料的化学空间做出了重大贡献。

4-芳基-1,3-二烷基-6,8-二氢吡唑并[3,4-e][1,4]二氮杂卓-7(1H)-酮的合成因其精神活性而被探索,显示出与地西泮在中枢神经系统效应上的相似性,表明在焦虑和惊厥管理中具有潜在的治疗应用 (Dewald, Lobbestael, & Butler, 1977).

钌(II)叠氮配合物与炔烃和腈的反应性研究扩展了对 1,3-偶极环加成的理解,促进了具有材料科学和催化潜在应用的配合物的合成 (Miguel-Fernández 等,2013).

通过区域选择性策略开发 N-杂环稠合的四氢-1,4-二氮杂卓酮为合成复杂分子提供了基础,这些分子可作为药物研究和开发中的关键中间体 (Dzedulionytė 等,2022).

抗增殖和抗炎潜力

该化合物及其结构类似物在寻找新型治疗剂方面显示出前景,特别是在抗炎和抗癌研究领域。

对吡唑-磺酰胺衍生物的研究揭示了它们对某些癌细胞系的抗增殖活性,表明这些化合物在开发新型抗癌疗法中的效用 (Mert 等,2014).

探索吡唑啉甲磺酸盐的杀虫活性突出了这些化合物的多功能性,表明它们除了潜在的治疗用途外,还可应用于农业和害虫管理 (Finkelstein & Strock, 1997).

机理见解和光催化

对四唑-醌 1,3-偶极环加成光诱导反应的研究提供了对新型合成途径的见解,可能为绿色化学应用和复杂分子结构的合成铺平道路。

- 对光诱导四唑-醌 1,3-偶极环加成的研究为合成吡唑稠合醌提供了一种详细的机制,提供了一种绿色且高效的化合物合成方法,在药物化学和材料科学中具有潜在应用 (He 等,2021).

属性

IUPAC Name |

1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN4O2S/c16-13-4-2-12(3-5-13)11-23(21,22)18-9-14-8-15-10-17-6-1-7-20(15)19-14/h2-5,8,17-18H,1,6-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLJSQCIAQZBQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=NN2C1)CNS(=O)(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5507184.png)

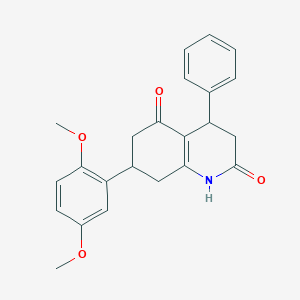

![1-(4-methoxyphenyl)-5-methyl-4-[3-(2-thienyl)propanoyl]-2-piperazinone](/img/structure/B5507186.png)

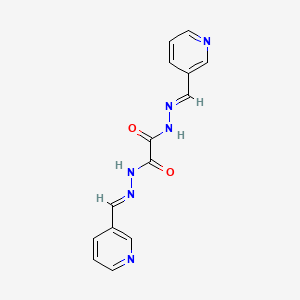

![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)

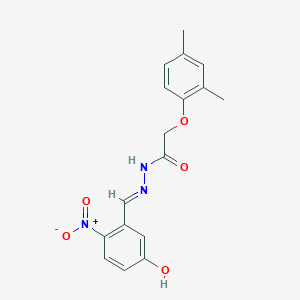

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)